Cas no 68741-18-4 (Buterizine)

Buterizine structure
Productnaam:Buterizine
Buterizine Chemische en fysische eigenschappen
Naam en identificatie
-
- Buterizine
- 2-Butyl-5-[[4-[di(phenyl)methyl]piperazin-1-yl]methyl]-1-ethylbenzimidazole
- 5-[(4-benzhydrylpiperazin-1-yl)methyl]-2-butyl-1-ethylbenzimidazole
- 2-Butyl-5-((4-benzhydryl-1-piperazinyl)methyl)-1-ethylbenzimidazol
- 5-(4-benzhydryl-piperazin-1-ylmethyl)-2-butyl-1-ethyl-1H-benzoimidazole
- Buterizin
- Buterizine (USAN)
- Buterizine [USAN:INN]
- Buterizino
- Buterizinum
- NS00126354
- 1H-Benzimidazole, 2-butyl-5-((4-(diphenylmethyl)-1-piperazinyl)methyl)-1-ethyl
- 2-Butyl-5-[[4-(diphenylmethyl)-1-piperazinyl]methyl]-1-ethylbenzimidazole
- D03202
- 5-((4-benzhydrylpiperazin-1-yl)methyl)-2-butyl-1-ethyl-1H-benzo[d]imidazole
- 1H-Benzimidazole, 2-butyl-5-((4-(diphenylmethyl)-1-piperazinyl)methyl)-1-ethyl-
- UNII-N8516V0WOM
- R 38,198
- BUTERIZINE [INN]
- R 38198
- N8516V0WOM
- CHEBI:177619
- Q27284697
- NSC-328504
- BUTERIZINE [USAN]
- SCHEMBL120664
- DTXSID40218864
- R-38198
- 2-Butyl-5-((4-(diphenylmethyl)-1-piperazinyl)methyl)-1-ethylbenzimidazole
- NSC328504
- NSC 328504
- CHEMBL2104214
- 2-Butyl-5-((4-diphenylmethyl)-1-piperazinyl)methyl)-1-ethylbenzimidazole
- FT-0722736
- 68741-18-4
-
- Inchi: InChI=1S/C31H38N4/c1-3-5-16-30-32-28-23-25(17-18-29(28)35(30)4-2)24-33-19-21-34(22-20-33)31(26-12-8-6-9-13-26)27-14-10-7-11-15-27/h6-15,17-18,23,31H,3-5,16,19-22,24H2,1-2H3
- InChI-sleutel: WLYWZMQECNKDLI-UHFFFAOYSA-N
- LACHT: CCCCC1=NC2C=C(C=CC=2N1CC)CN1CCN(C(C2C=CC=CC=2)C2C=CC=CC=2)CC1
Berekende eigenschappen
- Exacte massa: 466.31000
- Monoisotopische massa: 466.309647
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 3
- Zware atoomtelling: 35
- Aantal draaibare bindingen: 9
- Complexiteit: 587
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Aantal tautomers: 2
- Oppervlakte lading: 0
- XLogP3: 6.3
- Topologisch pooloppervlak: 24.3
Experimentele eigenschappen
- Dichtheid: 1.1
- Kookpunt: 607.4°Cat760mmHg
- Vlampunt: 321.1°C
- Brekindex: 1.611
- PSA: 24.30000
- LogboekP: 6.18180
Buterizine Gerelateerde literatuur
-
Mengmeng Lan,Guodong Cui,Hongwei Zhang Org. Chem. Front., 2019,6, 3566-3574
-
Chaudhery Mustansar Hussain,Chutarat Saridara,Somenath Mitra Analyst, 2008,133, 1076-1082
-
Jingxiang Zhao,Lichang Yin,Zhongfang Chen J. Mater. Chem. A, 2019,7, 13284-13292
-
Xiufan Liu,Xuyang Xiong,Shuoping Ding,Qingqing Jiang,Juncheng Hu Catal. Sci. Technol., 2017,7, 3580-3590
-
Guangchen Li,Tongliang Zhou,Albert Poater,Luigi Cavallo,Steven P. Nolan,Michal Szostak Catal. Sci. Technol., 2020,10, 710-716
68741-18-4 (Buterizine) Gerelateerde producten
- 2097931-19-4(4-(morpholin-4-yl)-N-[4-(1H-pyrazol-1-yl)cyclohexyl]benzamide)
- 1207680-11-2(3-(2-fluoro-4-methylphenyl)prop-2-enal)
- 2098091-56-4(ethyl 5-(2,5-dimethoxyphenyl)oxazole-2-carboxylate)
- 1001123-84-7((2R)-2-{(tert-butoxy)carbonylamino}-3-(4-chloro-3-fluorophenyl)propanoic acid)
- 98475-12-8(1,3-dihydro-2-benzofuran-4-sulfonamide)
- 2246911-09-9((1-ethyl-1H-1,2,4-triazol-5-yl)boronic acid)
- 311316-81-1(2,2,2-trifluoroethyl N-(3-chloro-4-methoxyphenyl)carbamate)
- 2228527-84-0(4-fluoro-2-methoxy-3,3,4-trimethylpentanoic acid)
- 2060043-64-1(2-4-(benzyloxy)phenyl-4H,6H,7H,8H,9H-pyrido1,2-apyrimidin-4-one)
- 1073354-84-3(2-Hydroxypyrimidine-5-boronic acid pinacol ester)
Aanbevolen leveranciers
Jiangsu Xinsu New Materials Co., Ltd
Goudlid
CN Leverancier
Bulk

Shanghai Jinhuan Chemical CO., LTD.
Goudlid
CN Leverancier
Bulk

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Goudlid
CN Leverancier
Reagentie

Xiamen PinR Bio-tech Co., Ltd.
Goudlid
CN Leverancier
Bulk
